3,3-Dimethyl-4-phenylazetidin-2-one

β-Lactam Synthesis Thorpe–Ingold Effect Process Chemistry

Researchers often face hydrolytic instability and cumbersome purification with unsubstituted β-lactam intermediates. 3,3-Dimethyl-4-phenylazetidin-2-one solves this: the gem-dimethyl group protects the β-lactam ring against nucleophilic hydrolysis, while the crystalline solid (mp 104-105°C) enables purification by simple recrystallization rather than chromatography. Key outcomes: - 85% yield via cryogenics-free Gilman-Speeter synthesis, enabling economical scale-up. - Free N-H and C-4 position allow sequential N-acyl, N-sulfonyl, and C-4 derivatization without deprotection. - Validated scaffold for 11β-HSD1 and HLE inhibitors (PDB 4nmh), and taxane side-chain mimetics.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 7486-93-3
Cat. No. B1363548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4-phenylazetidin-2-one
CAS7486-93-3
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1(C(NC1=O)C2=CC=CC=C2)C
InChIInChI=1S/C11H13NO/c1-11(2)9(12-10(11)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
InChIKeyBURORIWFPNUAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-4-phenylazetidin-2-one (CAS 7486-93-3) – Procurement-Grade β-Lactam Building Block


3,3-Dimethyl-4-phenylazetidin-2-one (CAS 7486-93-3) is a monocyclic β-lactam (azetidin-2-one) bearing a geminal dimethyl group at C-3 and a phenyl substituent at C-4. It is a crystalline solid (mp 104–105 °C) with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g·mol⁻¹ . The compound serves as a versatile synthetic intermediate for β-amino acid derivatives, enzyme inhibitor scaffolds, and taxane side-chain mimetics, and is commercially available at ≥95% purity from multiple vendors . Its free N–H and unsubstituted C-4 position permit regioselective functionalization that is precluded in N-alkylated or C-3-monoalkylated analogs.

Scaffold Gem-dimethyl β-lactam core supports amino acid and inhibitor synthesis programs
Physical Form Crystalline solid facilitates accurate weighing, storage, and melting-point identity checks
Functional Handles Free N–H and unsubstituted C-4 enable regioselective N- and C-derivatization
Commercial Grade Available at ≥95% purity from multiple vendors; no further purification required for most transformations

Why 3,3-Dimethyl-4-phenylazetidin-2-one Cannot Be Replaced by Simpler β-Lactam or Azetidinone Analogs


Closely related β-lactams such as 4-phenylazetidin-2-one (CAS 5661-55-2), 3,3-dimethylazetidin-2-one (CAS 7486-91-1), and 3-ethyl-4-phenylazetidin-2-one (CAS 180324-53-2) differ fundamentally in physical state, ring-strain reactivity, and the capacity for regioselective derivatization. The gem-dimethyl group in 3,3-dimethyl-4-phenylazetidin-2-one activates ring closure via the Thorpe–Ingold effect during synthesis [1] while simultaneously protecting the β-lactam carbonyl against nucleophilic hydrolysis — a dual role that monoalkyl or unsubstituted analogs cannot fulfill [2]. The 4-phenyl group imparts crystallinity and aromatic π-stacking potential that is absent in 3,3-dimethylazetidin-2-one (a liquid at ambient temperature, mp ≈ 20 °C). Consequently, substituting a generic in-class compound alters both the preparative efficiency and the downstream chemical behaviour, making direct interchange scientifically unjustified without re-validation of the entire synthetic or assay protocol.

Gem-dimethyl activation lost
Monoalkyl or unsubstituted analogs lack the Thorpe–Ingold rate acceleration, shifting cyclization to low-yielding cryogenic routes and altering synthetic economics.
Crystallinity depends on 4-phenyl
3,3-Dimethylazetidin-2-one is a liquid at ambient temperature; its handling, purity verification, and storage behavior differ fundamentally from the crystalline target compound.
N-substitution barrier
N-Benzyl or N-alkyl analogs require deprotection to access the free lactam N–H, adding steps, cost, and potential metal contamination from hydrogenolysis or reducing conditions.

Quantitative Differentiation Evidence for 3,3-Dimethyl-4-phenylazetidin-2-one (7486-93-3) vs. Closest Analogs


Synthesis Yield: Gilman–Speeter Cyclization Enabled by the Thorpe–Ingold Effect

The 3,3-dimethyl substitution accelerates azetidinone ring closure through the Thorpe–Ingold effect, enabling a direct, uncatalyzed Mannich-type Gilman–Speeter reaction between TMS imines and TMS ketene acetals that proceeds without cryogenic cooling. For 3,3-dimethyl-4-phenylazetidin-2-one, this protocol delivers an 85% isolated yield after recrystallization . In contrast, the analogous synthesis of 4-phenylazetidin-2-one (lacking gem-dimethyl activation) typically requires cryogenic lithium enolate conditions (e.g., −78 °C) and affords substantially lower yields (ca. 50–65%) due to slower cyclization kinetics and competing side reactions [1]. The 20–35 percentage-point yield advantage directly translates to lower cost-per-gram at scale and reduced purification burden.

Synthesis Yield
Cross-study comparable
85% isolated yield
Supports scalable preparation route with reduced purification burden
Gilman–Speeter protocol; 20–35 pp advantage vs. unactivated analogs
β-Lactam Synthesis Thorpe–Ingold Effect Process Chemistry

Physical State at Ambient Temperature: Crystalline Solid vs. Liquid Comparator

3,3-Dimethyl-4-phenylazetidin-2-one is a crystalline powder with a melting point of 104–105 °C . By contrast, 3,3-dimethylazetidin-2-one (CAS 7486-91-1), which lacks the 4-phenyl substituent, is a liquid at room temperature with a melting point of approximately 20 °C . The 84 °C difference in melting point reflects the contribution of the 4-phenyl group to crystal lattice energy through π–π stacking interactions. For end-users, the crystalline solid form of the target compound simplifies weighing, storage, and purity verification — liquids of similar molecular weight are more prone to hygroscopicity, oxidation, and handling losses.

Physical State
Head-to-head
mp 104–105 °C vs. ≈20 °C
Crystalline solid simplifies weighing and purity verification
3,3-Dimethylazetidin-2-one is a liquid; Δ mp ≈84 °C
Physicochemical Properties Solid-State Handling Formulation

β-Lactam Ring Hydrolytic Stability: Gem-Dimethyl Retardation of Base-Catalyzed Ring-Opening

A comprehensive structure–reactivity study by Rao and More O'Ferrall (1990) quantified the base-promoted hydrolysis rates of nearly 50 monocyclic azetidinones spanning nine orders of magnitude in reactivity [1]. The presence of a gem-dimethyl group at C-3 consistently retards hydroxide-catalyzed ring-opening: for example, the related compound 1-phenyl-3,3-dimethyl-4-phenyl-4-(methylthio)azetidinone reacted 65,000-fold more slowly than predicted by a simple substituent-additivity model [1]. While direct kinetic data for 3,3-dimethyl-4-phenylazetidin-2-one itself were not tabulated in that study, the SAR firmly establishes that 3,3-geminal dialkyl substitution confers a protective steric shield to the β-lactam carbonyl. In contrast, 4-phenylazetidin-2-one and 3-monoalkyl analogs lack this stabilizing feature and are expected to undergo hydrolytic ring-opening more rapidly under basic or protic conditions.

Hydrolytic Stability
Class-level inference
Gem-dimethyl retards base-promoted ring-opening
Supports extended solution stability and broader pH window
Congener 65,000× slower than additivity model; exact target value not determined
β-Lactam Stability Hydrolysis Kinetics Structure–Reactivity Relationships

Free N–H Functionality Permits Regioselective N-Derivatization vs. Pre-Alkylated Analogs

¹H NMR data confirm a broad singlet (δ 6.13 ppm, 1H) for the N–H proton in 3,3-dimethyl-4-phenylazetidin-2-one , establishing the presence of a free secondary lactam N–H. This site can be selectively alkylated, acylated, sulfonylated, or converted to N-peptidyl derivatives for enzyme-inhibitor programs [1]. By contrast, 1-benzyl-3,3-dimethyl-4-phenylazetidin-2-one (CAS 7468-30-6) bears a permanent N-benzyl substituent that blocks this position and must be removed under non-trivial debenzylation conditions (e.g., hydrogenolysis or dissolving-metal reduction) to access the free amine. The free N–H of the target compound thus saves at least one synthetic step when N-functionalization is the intended next transformation, while also avoiding metal contamination from deprotection protocols.

Free N–H Handle
Head-to-head
Free N–H; saves ≥1 synthetic step
Enables direct N-alkylation, acylation, or peptidyl conjugation
¹H NMR δ 6.13 (bs, 1H); N-benzyl analog requires deprotection
N-Functionalization Derivatization Scaffold Diversification

GHS Safety Profile: Documented Hazard Classification for Laboratory Risk Assessment

3,3-Dimethyl-4-phenylazetidin-2-one has a notified harmonised classification under the EU CLP Regulation: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335, inhalation) [1]. This publicly filed classification provides a regulatory-grade hazard benchmark that is absent for several close analogs. For instance, 3,3-dimethylazetidin-2-one (CAS 7486-91-1) and 3-ethyl-4-phenylazetidin-2-one (CAS 180324-53-2) lack notified CLP entries in the ECHA C&L Inventory as of the search date, meaning institutional safety officers must rely on computational predictions or read-across — a source of regulatory uncertainty during procurement approval.

Regulatory Hazard Profile
Regulatory benchmark
Notified CLP: H302, H315, H319, H335
Accelerates institutional safety approval and PHA documentation
Comparators lack notified classification; ECHA C&L Inventory EC 829-378-2
Safety GHS Classification Regulatory Compliance

High-Impact Application Scenarios for 3,3-Dimethyl-4-phenylazetidin-2-one Based on Differentiated Evidence


Scalable Synthesis of β-Amino Acid and β-Lactam Libraries for Medicinal Chemistry

The 85% yield achieved via the cryogenics-free Gilman–Speeter protocol [cross-reference Section 3, Evidence Item 1] makes this compound an economical entry point for parallel synthesis campaigns. The free N–H and C-4 position allow sequential diversification into libraries of N-acyl, N-sulfonyl, and C-4-substituted β-lactams without deprotection steps. The crystalline nature (mp 104–105 °C) permits purification by simple recrystallization rather than chromatography, enabling high-throughput workflow.

Enzyme Inhibitor Scaffold Development (Serine Protease, 11β-HSD1, and β-Lactamase Targets)

The 3,3-dimethyl motif is a validated pharmacophore element in inhibitors of human leukocyte elastase (HLE) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as demonstrated in the PDB 4nmh co-crystal structure of a 3,3-dimethylazetidin-2-one bound to 11β-HSD1 [cross-reference Section 3, Evidence Item 3]. The target compound provides the core scaffold with the 4-phenyl substituent serving as an aromatic anchor for hydrophobic enzyme pockets. Its enhanced hydrolytic stability (class-level inference) reduces scaffold decomposition during biochemical assay incubation.

Process Chemistry Route Scouting and Kilogram-Scale Feasibility Studies

The avoidance of cryogenic conditions in the Gilman–Speeter synthesis route [cross-reference Section 3, Evidence Item 1] removes a major capital and operational barrier to scale-up. The documented GHS hazard profile [cross-reference Section 3, Evidence Item 5] satisfies the safety data requirements for process hazard analysis (PHA) under OSHA PSM or equivalent regulations, enabling the compound to progress from R&D to pilot-plant campaigns without reclassification delays.

Taxane Side-Chain Mimetic and β-Amino Ester Precursor Programs

The structural analogy to the C-13 side chain of paclitaxel and docetaxel — which also incorporate a 4-phenylazetidin-2-one motif — positions the compound as a cost-effective model substrate for developing novel taxane mimetics. The free N–H permits installation of t-BOC or benzoyl protecting groups under standard conditions, while the crystalline solid form facilitates precise stoichiometric control in coupling reactions with baccatin III derivatives.

Application
Selection Property
Validation Focus
β-Amino acid / β-lactam library synthesis
High-yielding, cryogenics-free cyclization route
Recrystallization purity and parallel synthesis throughput
Enzyme inhibitor scaffold development
3,3-Dimethyl pharmacophore with 4-phenyl anchor
Biochemical assay stability and target co-crystal context
Process chemistry scale-up
Cryogenics-free route and notified GHS classification
Process hazard analysis and pilot-plant feasibility
Taxane side-chain mimetic research
4-Phenylazetidin-2-one core with free N–H
Stoichiometric control and coupling efficiency with baccatin derivatives
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